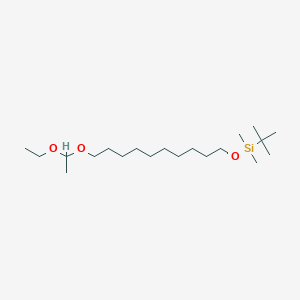
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple methyl groups and a silicon atom integrated into its molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane typically involves the use of organosilicon chemistry. One common method includes the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often require a platinum-based catalyst and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane exerts its effects involves interactions with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and carbon, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaen-1-yl)oxirane
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Uniqueness
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane stands out due to its unique combination of methyl groups and a silicon atom, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
90934-05-7 |
|---|---|
Formule moléculaire |
C20H44O3Si |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
tert-butyl-[10-(1-ethoxyethoxy)decoxy]-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-8-21-19(2)22-17-15-13-11-9-10-12-14-16-18-23-24(6,7)20(3,4)5/h19H,8-18H2,1-7H3 |
Clé InChI |
LPEMABONSOSYTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


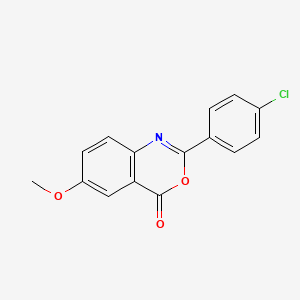

![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
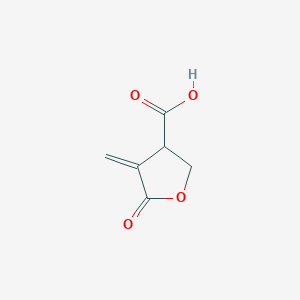

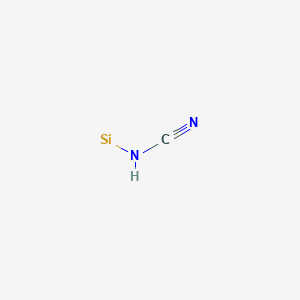
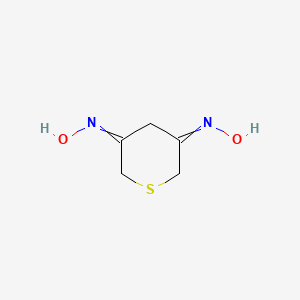
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
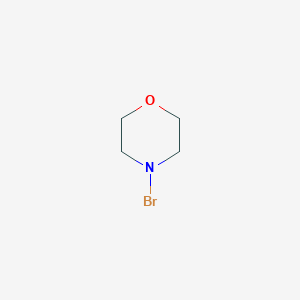
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
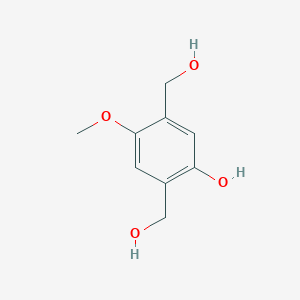
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
